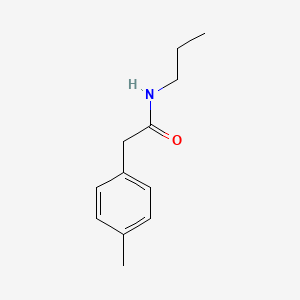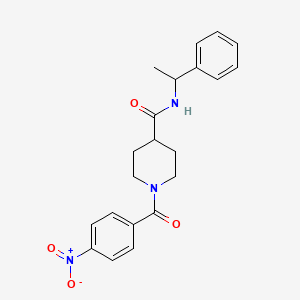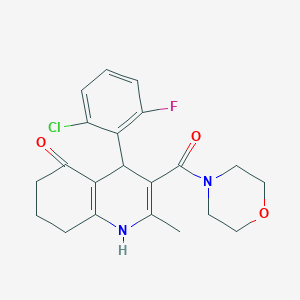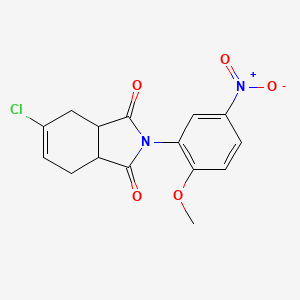
2-(4-甲基苯基)-N-丙基乙酰胺
描述
2-(4-methylphenyl)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom of the acetamide moiety
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-propylacetamide typically involves the reaction of 4-methylphenylamine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of propionyl chloride to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-methylphenyl)-N-propylacetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
2-(4-methylphenyl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylpropylamine.
Substitution: Formation of substituted amides depending on the nucleophile used.
作用机制
The mechanism of action of 2-(4-methylphenyl)-N-propylacetamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammation and pain pathways.
相似化合物的比较
2-(4-methylphenyl)-N-propylacetamide can be compared with other similar compounds such as:
2-(4-methylphenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a propyl group.
2-(4-methylphenyl)-N-methylacetamide: Contains a methyl group instead of a propyl group.
2-(4-methylphenyl)-N-butylacetamide: Contains a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-(4-methylphenyl)-N-propylacetamide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group can influence its solubility, binding affinity, and overall pharmacokinetic properties.
属性
IUPAC Name |
2-(4-methylphenyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-8-13-12(14)9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVUAOBAOZVNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-adamantylamino)carbonothioyl]-3-iodobenzamide](/img/structure/B4049637.png)
![1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4049652.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4049655.png)
![N-benzyl-N'-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4049659.png)

![methyl 11-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4049667.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpropan-1-one;hydrochloride](/img/structure/B4049670.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4049671.png)

![N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B4049697.png)


![2-Acetyloxy-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4049713.png)
![methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4049714.png)
